molecular formula C36H30N8O10S2 B11522773 N-(4-Nitrophenyl)-N-({N'-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(4-Nitrophenyl)-N-({N'-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11522773
M. Wt: 798.8 g/mol
InChI Key: VWNKLMCGTXKADK-DNJOOXRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by multiple functional groups, including nitro, sulfonamide, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-nitrobenzaldehyde with a hydrazine derivative to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with an appropriate acyl chloride to introduce the acetamido group.

    Sulfonamide Formation: The final step involves the reaction of the acylated hydrazone with a sulfonamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced under mild conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Conversion of nitro groups to nitroso or hydroxylamine derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes, potentially inhibiting their activity. The hydrazone moiety may also play a role in binding to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)benzenesulfonamide
  • N-(4-Nitrophenyl)acetamide
  • N-(4-Nitrophenyl)hydrazine

Uniqueness

Compared to similar compounds, N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C36H30N8O10S2

Molecular Weight

798.8 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-nitroanilino]acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C36H30N8O10S2/c45-35(25-41(29-15-19-31(20-16-29)43(47)48)55(51,52)33-7-3-1-4-8-33)39-37-23-27-11-13-28(14-12-27)24-38-40-36(46)26-42(30-17-21-32(22-18-30)44(49)50)56(53,54)34-9-5-2-6-10-34/h1-24H,25-26H2,(H,39,45)(H,40,46)/b37-23+,38-24+

InChI Key

VWNKLMCGTXKADK-DNJOOXRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)N/N=C/C3=CC=C(C=C3)/C=N/NC(=O)CN(S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.